N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro, methoxy, and sulfanyl functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate acyl hydrazide with a substituted benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.
Introduction of the nitro and methoxy groups: These functional groups are introduced through nitration and methylation reactions, respectively, using reagents such as nitric acid and methyl iodide.
Formation of the final compound: The final step involves the reaction of the hydrazone intermediate with a sulfanyl-substituted acetohydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
Uniqueness
What sets N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide apart from similar compounds is its combination of nitro, methoxy, and sulfanyl groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C22H17N5O9S |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C22H17N5O9S/c1-35-21-10-14(12-23-24-22(28)13-37-17-6-3-15(4-7-17)25(29)30)2-8-20(21)36-19-9-5-16(26(31)32)11-18(19)27(33)34/h2-12H,13H2,1H3,(H,24,28)/b23-12+ |
InChI Key |
PZSIPQDGAIPRDB-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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